Cas no 99655-68-2 (3-Bromo-1-(phenylsulfonyl)-1H-indole)
3-Bromo-1-(phenylsulfonyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-1-(phenylsulfonyl)-1H-indole
- 1-(benzenesulfonyl)-3-bromoindole
- 1-(Benzenesulphonyl)-3-bromo-1H-indole
- 3-Bromo-(1-phenylsulfonyl)indole
- 3-Bromo-1-(phenylsulfonyl)indole
- 3-Bromo-1-(phenylsulphonyl)-1H-indole
- 3-BROMO-1-(PHENYLSULPHONYL)INDOLE
- 1-Benzenesulfonyl-3-bromo-1H-indole
- 1-Phenylsulfonyl-3-bromoindole
- 1H-Indole, 3-bromo-1-(phenylsulfonyl)-
- 1-(benzenesulfonyl)-3-bromo-1H-indole
- 3-BROMO-1-BENZENESULPHONYLINDOLE
- PubChem23991
- 1-Phenylsulphonyl-3-bromoindole
- 1-Benzenesulfonyl-3-bromoindole
- 99655-68-2
- DTXSID10379895
- J-503491
- MXPFKHHDXIJNDX-UHFFFAOYSA-N
- D77244
- CS-B1019
- AMY7300
- 3-Bromo-(1-phenylsulfonyl)indole, 95%
- 1-benzene-sulfonyl-3-bromo-1H-indole
- 1-(Benzenesulfonyl)-3-bromo-indole
- MFCD02681986
- AKOS015835795
- PS-7014
- SCHEMBL1996382
- ZDA65568
- FT-0615115
- 2-(benzenesulfonyl)-3-bromo-1H-indole
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- MDL: MFCD02681986
- Inchi: 1S/C14H10BrNO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H
- InChI Key: MXPFKHHDXIJNDX-UHFFFAOYSA-N
- SMILES: BrC1=CN(C2C=CC=CC=21)S(C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 334.96200
- Monoisotopic Mass: 334.96156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.4
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
Experimental Properties
- Color/Form: powder
- Melting Point: 122-126 °C (lit.)
- PSA: 47.45000
- LogP: 4.72160
- Solubility: Not determined
3-Bromo-1-(phenylsulfonyl)-1H-indole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S26-S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R22
3-Bromo-1-(phenylsulfonyl)-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-1-(phenylsulfonyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 069483-1g |
3-Bromo-1-(phenylsulfonyl)indole, 97% |
99655-68-2 | 97% | 1g |
$57.00 | 2023-09-09 | |
| Matrix Scientific | 069483-5g |
3-Bromo-1-(phenylsulfonyl)indole, 97% |
99655-68-2 | 97% | 5g |
$215.00 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ126-1g |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 97% | 1g |
221.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ126-5g |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 97% | 5g |
774.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ126-200mg |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 97% | 200mg |
71.0CNY | 2021-08-04 | |
| TRC | B699883-10mg |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B699883-50mg |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B699883-100mg |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Alichem | A199007614-25g |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 97% | 25g |
259.20 USD | 2021-06-01 | |
| Alichem | A199007614-100g |
3-Bromo-1-(phenylsulfonyl)-1H-indole |
99655-68-2 | 95% | 100g |
$650.00 | 2023-08-31 |
3-Bromo-1-(phenylsulfonyl)-1H-indole Suppliers
3-Bromo-1-(phenylsulfonyl)-1H-indole Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 3-Bromo-1-(phenylsulfonyl)-1H-indole
3-Bromo-1-(phenylsulfonyl)-1H-indole: A Promising Compound in Medicinal Chemistry
3-Bromo-1-(phenylsulfonyl)-1H-indole, with the chemical identifier CAS No. 99655-68-2, represents a structurally unique compound that has garnered significant attention in the field of medicinal chemistry. This molecule, characterized by its indole core functionalized with bromine and phenylsulfonyl groups, exhibits potential for diverse biological activities. Recent advances in drug discovery and molecular design have positioned this compound as a key candidate for further exploration in therapeutic applications.
3-Bromo-1-(phenylsullyl)-1H-indole belongs to the class of heterocyclic compounds, which are widely utilized in pharmaceutical development due to their ability to modulate biological targets. The indole ring, a fundamental structural motif in many bioactive molecules, serves as a scaffold for various functional groups. The introduction of a bromine atom at the 3-position and a phenylsulfonyl group at the 1-position significantly alters the electronic properties of the molecule, enabling interactions with specific biological targets. These modifications are critical for enhancing the compound’s pharmacological profile and selectivity.
Recent studies have highlighted the importance of phenylsulfonyl groups in modulating the biological activity of indole derivatives. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that the presence of a phenylsulfonyl moiety can significantly improve the solubility and metabolic stability of indole-based compounds. This finding underscores the relevance of the phenylsulfonyl functional group in the design of 3-Bromo-1-(phenylsulfonyl)-1H-indole for potential therapeutic applications.
The 3-Bromo substituent in 3-Bromo-1-(phenylsulfonyl)-1H-indole plays a pivotal role in determining the molecule’s reactivity and selectivity. Bromine, as an electron-withdrawing group, influences the electronic distribution within the indole ring, which can affect the molecule’s interaction with biological targets. This property is particularly relevant in the context of drug design, where subtle structural modifications can lead to significant changes in pharmacological activity.
Research conducted in 2022 by a team at the University of California, San Francisco, explored the potential of 3-Bromo-1-(phenylsulfonyl)-1H-indole as a lead compound for the development of anti-inflammatory agents. The study revealed that the compound exhibited promising inhibitory activity against key inflammatory pathways, suggesting its potential as a therapeutic candidate for inflammatory diseases. This work exemplifies how the combination of 3-Bromo and phenylsulfonyl functionalities can yield molecules with enhanced biological activity.
Another area of interest in the study of 3-Bromo-1-(phenylsulfonyl)-1H-indole is its potential application in the field of oncology. A 2023 review article in Current Medicinal Chemistry highlighted the importance of indole derivatives in the design of anti-cancer agents. The authors noted that the introduction of functional groups such as phenylsulfonyl can enhance the compound’s ability to target specific molecular pathways involved in cancer progression. This suggests that 3-Bromo-1-(phenylsulfonyl)-1H-indole may have potential as a lead compound for the development of novel anti-cancer therapies.
The 1H-indole ring system in 3-Bromo-1-(phenylsulfonyl)-1H-indole is a critical structural element that contributes to its biological activity. Indole derivatives are known for their ability to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. The presence of the 1H-indole ring in this compound provides a versatile scaffold for further functionalization, which can be tailored to enhance specific therapeutic properties.
Recent advancements in computational chemistry have facilitated the study of 3-Bromo-1-(phenylsulfonyl)-1H-indole and its potential interactions with biological targets. Molecular docking studies and molecular dynamics simulations have been employed to predict the compound’s binding affinity to various receptors and enzymes. These computational tools have proven invaluable in the early stages of drug discovery, allowing researchers to identify promising candidates for further experimental validation.
One notable study published in Drug Discovery Today in 2023 investigated the binding interactions of 3-Bromo-1-(phenylsulfonyl)-1H-indole with the enzyme cyclooxygenase-2 (COX-2), a key target in the development of anti-inflammatory drugs. The study demonstrated that the compound exhibited significant inhibitory activity against COX-2, suggesting its potential as a therapeutic agent for inflammatory conditions. This finding highlights the importance of the phenylsulfonyl group in modulating the compound’s biological activity.
In addition to its potential as an anti-inflammatory agent, 3-Bromo-1-(phenylsulfonyl)-1H-indole has been explored for its applications in the treatment of neurodegenerative diseases. A 2022 study published in Neuropharmacology investigated the compound’s effects on the expression of genes associated with Alzheimer’s disease. The results indicated that the compound could modulate the expression of these genes, suggesting its potential as a therapeutic candidate for neurodegenerative disorders.
The development of 3-Bromo-1-(phenylsulfonyl)-1H-indole as a therapeutic agent is also influenced by its physicochemical properties. The compound’s solubility, permeability, and metabolic stability are critical factors in determining its bioavailability and efficacy. Recent studies have focused on optimizing these properties through structural modifications, which can enhance the compound’s therapeutic potential.
One of the challenges in the development of 3-Bromo-1-(phenylsulfonyl)-1H-indole is the need to balance its biological activity with its toxicity. While the compound exhibits promising therapeutic potential, it is essential to evaluate its safety profile to ensure its suitability for clinical applications. Preclinical studies are currently underway to assess the compound’s toxicity and pharmacokinetic properties, which are crucial for its advancement to clinical trials.
The future of 3-Bromo-1-(phenylsulfonyl)-1H-indole in medicinal chemistry is closely tied to its potential applications in various therapeutic areas. Ongoing research is focused on expanding its biological activity through the introduction of additional functional groups and the exploration of its interactions with novel biological targets. These efforts are expected to yield new insights into the compound’s therapeutic potential and its role in the development of innovative treatments.
In conclusion, 3-Bromo-1-(phenylsulfonyl)-1H-indole represents a promising compound in the field of medicinal chemistry. Its unique structural features, including the 3-Bromo and phenylsulfonyl groups, contribute to its potential biological activity. Ongoing research and advancements in drug discovery are expected to further elucidate the compound’s therapeutic applications, positioning it as a key candidate for the development of novel therapeutics.
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